molecular formula C11H9FN2O B12698652 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- CAS No. 87356-51-2

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-

Cat. No.: B12698652
CAS No.: 87356-51-2
M. Wt: 204.20 g/mol
InChI Key: QWIZBSBIOVSMMA-UHFFFAOYSA-N
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Description

The compound 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- is a pyrimidinone derivative characterized by a fluorophenyl substitution at position 3 and a methyl group at position 2. Pyrimidinones are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The structural modifications in this compound—specifically the 2-fluorophenyl and methyl groups—impart unique electronic, steric, and physicochemical properties, making it relevant for pharmaceutical and agrochemical research.

Key structural features:

  • Fluorophenyl group: The electron-withdrawing fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and influences intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87356-51-2

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-methylpyrimidin-4-one

InChI

InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3

InChI Key

QWIZBSBIOVSMMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=O)N1C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Chemical Reactions

Pyrimidinones can undergo various chemical reactions typical for heterocyclic compounds:

  • Nucleophilic Substitution : The pyrimidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

  • Electrophilic Aromatic Substitution : Although less common due to the ring's electron-rich nature, electrophilic aromatic substitution can occur under specific conditions.

  • Catalytic Hydrogenation : This can be used to reduce unsaturated side chains or other reducible groups attached to the pyrimidine ring.

Reaction Conditions for Related Compounds

Reaction TypeConditionsYield
Microwave-assisted synthesisMicrowave irradiation, solvent like acetonitrileHigher yields, shorter times
Traditional refluxHeating under reflux, solvent like pyridineLower yields, longer times
Nucleophilic substitutionPresence of nucleophile, appropriate solventVariable, depending on nucleophile and conditions

Spectroscopic Analysis

Spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for confirming the structure and purity of synthesized compounds.

  • IR Spectroscopy : Useful for identifying functional groups.

  • NMR Spectroscopy : Provides detailed information about the molecular structure.

  • Mass Spectrometry : Helps in determining the molecular weight and fragmentation pattern.

Spectroscopic Data for Related Compounds

Spectroscopic MethodInformation Provided
IR SpectroscopyFunctional group identification
NMR SpectroscopyMolecular structure details
Mass SpectrometryMolecular weight and fragmentation

Biological Activities

Pyrimidinone derivatives have shown potential as therapeutic agents due to their antimicrobial and anticancer properties. The mechanism of action often involves interactions with biological targets such as enzymes or receptors.

Biological Activity Data

Compound TypeBiological ActivityPotential Use
Pyrimidinone derivativesAntimicrobial, anticancerTherapeutic agents
Trifluoromethyl pyrimidinonesAnti-tubercularNew anti-tubercular agents

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrimidinone derivatives exhibit potent antimicrobial properties. For instance, compounds similar to 4(3H)-Pyrimidinone have been synthesized and tested for their efficacy against Mycobacterium tuberculosis. The structure-activity relationship studies revealed that specific substitutions on the pyrimidinone ring enhance antimicrobial activity, making these compounds promising candidates for anti-tubercular agents .

Cancer Treatment

4(3H)-Pyrimidinone derivatives have shown potential as inhibitors of SHP2, a protein implicated in various cancers. These compounds inhibit the ERK/MAPK signaling pathway, which is crucial for cell proliferation and survival. In particular, the selectivity of these derivatives over hERG channels suggests a lower risk of cardiotoxicity compared to other known SHP2 inhibitors . This property makes them attractive for further development as cancer therapeutics.

Neuropathic Pain Management

The compound has also been investigated as a KCNQ2 (Kv7.2) opener, which plays a role in neuronal excitability and pain modulation. Studies have demonstrated that derivatives of this compound could be effective in treating neuropathic pain conditions, including diabetic neuropathy . This application highlights the compound's versatility in addressing neurological disorders.

Synthetic Routes

The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- typically involves multi-step reactions that allow for the introduction of various functional groups to optimize biological activity. Recent advancements include CuI-catalyzed methods that facilitate the formation of C–N bonds and enable the modular synthesis of pyrimidinone derivatives with diverse substituents .

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding how modifications to the pyrimidinone structure affect its biological activity. For example, the introduction of fluorine at specific positions on the phenyl ring has been associated with increased potency against certain bacterial strains and improved selectivity for cancer-related targets .

Case Study: Anti-Tubercular Agents

A study focused on a series of trifluoromethyl pyrimidinones demonstrated their effectiveness against Mycobacterium tuberculosis. The compounds were evaluated using various assays to determine their minimum inhibitory concentrations (MIC). Results indicated that specific substitutions significantly enhanced their anti-tubercular activity compared to unsubstituted analogs .

Case Study: Cancer Therapeutics

In another investigation, pyrimidinone derivatives were tested for their ability to inhibit SHP2 in cancer cell lines. The results showed that certain modifications led to higher selectivity and potency, indicating potential for clinical applications in oncology .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against Mycobacterium tuberculosisEnhanced activity with specific substitutions
Cancer TreatmentInhibits SHP2 signaling pathwayLower cardiotoxicity risk compared to others
Neuropathic PainActs as KCNQ2 openerPotential treatment for diabetic neuropathy

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidinones

Substituent-Driven Variations in Bioactivity and Physicochemical Properties

The following table summarizes critical differences between the target compound and its structural analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-(2-fluorophenyl)-2-methyl-4(3H)-pyrimidinone 2-methyl, 3-(2-fluorophenyl) ~220 (estimated) Potential anticancer/immunomodulatory agent (inference from related compounds)
3-(4-chlorophenyl)-2-(methylthio)-6-phenyl-4(3H)-pyrimidinone (CAS 89069-46-5) 2-methylthio, 3-(4-chlorophenyl), 6-phenyl 328.82 Higher lipophilicity (XlogP = 4.2); possible kinase inhibition
2-(methylthio)-4(3H)-pyrimidinone (CAS 124700-69-2) 2-methylthio 142.18 Simpler structure; foundational for covalent inhibitors
6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4(3H)-pyrimidinone (Dasatinib impurity) 2-methyl, 6-piperazinyl 238.29 Enhanced solubility due to polar piperazinyl group; impurity in kinase inhibitors
2-(3-aminophenyl)-6-methyl-4(3H)-pyrimidinone (CAS 1118787-36-2) 2-(3-aminophenyl), 6-methyl 201.22 Amino group enables hydrogen bonding; potential for targeted covalent inhibition
Key Observations:

Electron-Withdrawing vs. Methylthio groups (as in CAS 89069-46-5) increase steric bulk and sulfur-mediated interactions (e.g., disulfide bonds), whereas methyl groups prioritize lipophilicity .

Biological Activity: The 3-(2-fluorophenyl)-2-methyl derivative shares structural motifs with ABOFPP (2-amino-5-bromo-6-(2-fluorophenyl)-4(3H)-pyrimidinone), a compound demonstrating synergistic anticancer activity with cyclophosphamide in murine models . However, the absence of the bromo and amino substituents in the target compound may reduce direct cytotoxicity. Piperazinyl-substituted derivatives (e.g., Dasatinib impurity) highlight the role of nitrogen-rich substituents in improving aqueous solubility for kinase-targeted therapies .

Biological Activity

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- (CAS No. 87356-51-2) is a pyrimidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antibacterial and anticancer activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : Not specified in the search results.
  • Molecular Weight : Not specified in the search results.
  • CAS Number : 87356-51-2

Antibacterial Activity

Recent studies have indicated that pyrimidinone derivatives exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis. The trifluoromethyl pyrimidinone series, which includes compounds similar to 4(3H)-Pyrimidinone, has shown promising results in inhibiting bacterial growth.

  • Minimum Inhibitory Concentration (MIC) : Compounds from this series demonstrated MIC values less than 5 µM against M. tuberculosis, indicating potent antibacterial activity .
  • Structure-Activity Relationship (SAR) : Substituents at specific positions on the pyrimidinone ring influence antibacterial potency. For instance, the presence of a trifluoromethyl group at the 6-position was found to enhance activity significantly .
CompoundMIC (µM)ActivityNotes
Trifluoromethyl Pyrimidinone<5Active against M. tuberculosisPreferred substitution at 6-position
4(3H)-Pyrimidinone DerivativeTBDTBDPotential for further optimization

Anticancer Activity

The potential of pyrimidinone derivatives in cancer treatment has also been explored. A study indicated that certain pyrimidinones could inhibit specific proteins associated with prostate cancer.

  • Inhibition Constants (Ki) : Several derivatives demonstrated lower Ki values compared to controls, suggesting effective inhibition of target proteins involved in cancer progression .

Case Studies

  • Anti-Tubercular Activity :
    A series of pyrimidinone compounds were screened for their ability to inhibit M. tuberculosis. The most active compound exhibited an MIC of approximately 4.9 µM with no observed cytotoxicity against HepG2 cells (IC50 > 100 µM). This highlights the potential for developing non-toxic anti-tubercular agents from this chemical class .
  • Prostate Cancer Inhibition :
    Research into the interaction of pyrimidinone derivatives with specific proteins indicated promising results for reducing prostate cancer levels. The study provided thermodynamic parameters showing favorable interactions between these compounds and target proteins .

Q & A

Basic: What are the common synthetic routes for 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-?

Methodological Answer:
The synthesis typically involves heterocyclization reactions using binucleophilic reagents such as amidines or guanidines with α,β-unsaturated carbonyl intermediates. For example, 5-R-3-arylmethylidenefuran-2(3H)-ones can react with binucleophiles under reflux conditions in polar aprotic solvents (e.g., DMF) to form pyrimidinone scaffolds . Key steps include optimizing temperature (80–120°C) and catalyst selection (e.g., K₂CO₃) to enhance cyclization efficiency. The 2-fluorophenyl group is introduced via aryl halide intermediates or direct substitution using fluorinated precursors .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:
Structural validation requires a combination of:

  • IR spectroscopy : To identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and aromatic C-F bonds (~1200 cm⁻¹) .
  • ¹H/¹³C NMR : To resolve methyl groups (δ ~2.3 ppm), fluorophenyl aromatic protons (δ ~7.0–7.5 ppm), and pyrimidinone ring protons (δ ~5.5–6.5 ppm) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and dihedral angles between the fluorophenyl and pyrimidinone rings (e.g., dihedral angles ~76–81°) .

Basic: How is the biological activity of this compound screened in preliminary studies?

Methodological Answer:
Initial screening involves:

  • In vitro assays : Testing against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) to determine IC₅₀ values.
  • Plant-growth regulation studies : Evaluating effects on root/shoot elongation in model plants (e.g., Arabidopsis) at concentrations of 10–100 µM .
  • Docking simulations : Prioritizing targets by computational alignment with known bioactive pyrimidinones .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:
SAR studies require:

  • Analog synthesis : Modifying substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl, varying methyl group positions) .
  • Biological testing : Comparing activity across analogs to identify critical functional groups (e.g., fluorine enhances metabolic stability).
  • Crystallographic analysis : Correlating substituent orientation (e.g., dihedral angles) with activity changes .

Advanced: What computational methods are used to predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular dynamics (MD) simulations : To assess membrane permeability and binding stability with targets (e.g., using GROMACS or AMBER).
  • ADMET prediction : Tools like SwissADME or ADMETLab estimate logP (lipophilicity), CYP450 interactions, and bioavailability .
  • Density Functional Theory (DFT) : Calculates electron distribution to predict reactivity at the pyrimidinone ring .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response re-evaluation : Ensure consistent concentration ranges and assay conditions (e.g., pH, temperature) .
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies .
  • Crystal structure comparison : Check if polymorphic forms (e.g., different crystal packing via C–H⋯F interactions) alter bioactivity .

Advanced: What strategies improve the solubility and formulation of this hydrophobic compound?

Methodological Answer:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize the amorphous phase and improve dissolution rates .

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